molecular formula C9H6N2O2 B1319429 1,6-Naphthyridine-3-carboxylic acid CAS No. 1017793-59-7

1,6-Naphthyridine-3-carboxylic acid

Cat. No.: B1319429
CAS No.: 1017793-59-7
M. Wt: 174.16 g/mol
InChI Key: DTQIBVJDCJZFTK-UHFFFAOYSA-N
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Description

1,6-Naphthyridine-3-carboxylic acid: is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are characterized by a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Mechanism of Action

Target of Action

1,6-Naphthyridine-3-carboxylic acid is a pharmacologically active compound with a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities . It has been identified as a novel scaffold for the inhibition of c-Met kinase related cancer activity .

Mode of Action

The compound interacts with its targets, such as c-Met kinase, to inhibit their activity . This interaction results in changes in the cellular processes that these targets are involved in, leading to the various pharmacological effects of the compound .

Biochemical Pathways

The compound affects various biochemical pathways due to its interaction with its targets. For instance, the inhibition of c-Met kinase can affect pathways related to cell growth and proliferation, leading to its anticancer effects .

Pharmacokinetics

The compound has been successfully synthesized and characterized by different spectral techniques .

Result of Action

The result of the compound’s action is the inhibition of the activity of its targets, leading to changes in the cellular processes that these targets are involved in. This can result in various effects at the molecular and cellular level, such as the inhibition of cell growth and proliferation in the case of its anticancer activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s action, efficacy, and stability can be affected by factors such as pH, temperature, and the presence of other substances .

Biochemical Analysis

Biochemical Properties

1,6-Naphthyridine-3-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One notable interaction is with c-Met kinase, where this compound acts as an inhibitor . This interaction is significant in cancer research, as c-Met kinase is involved in cell proliferation and survival. Additionally, this compound has been shown to inhibit topoisomerase I, an enzyme critical for DNA replication and transcription . These interactions highlight the compound’s potential in therapeutic applications.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, it has demonstrated the ability to induce apoptosis and inhibit cell proliferation . This is achieved through the modulation of cell signaling pathways, including the inhibition of c-Met kinase and topoisomerase I. Furthermore, this compound has been observed to influence gene expression, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes . These effects contribute to its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to the active site of c-Met kinase, inhibiting its activity and preventing downstream signaling that promotes cell proliferation and survival . Additionally, this compound intercalates into DNA, inhibiting topoisomerase I and disrupting DNA replication and transcription . These molecular interactions result in the inhibition of cancer cell growth and the induction of apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its anticancer activity, with sustained inhibition of cell proliferation and induction of apoptosis . These findings suggest that the compound is suitable for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes phase I and phase II metabolism, with cytochrome P450 enzymes playing a key role in its biotransformation . The metabolites of this compound are further conjugated with glucuronic acid or sulfate, facilitating their excretion . These metabolic pathways are crucial for the compound’s pharmacokinetics and overall therapeutic efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is known to interact with organic anion transporters, facilitating its uptake into cells . Additionally, binding proteins such as albumin play a role in the distribution of this compound in the bloodstream . These interactions influence the compound’s localization and accumulation in target tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize primarily in the nucleus, where it interacts with DNA and topoisomerase I . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the nucleus . The nuclear localization is essential for the compound’s anticancer activity, as it allows for direct interaction with its molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6-Naphthyridine-3-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization can yield the desired naphthyridine skeleton . Another method involves the condensation reaction at elevated temperatures, leading to the formation of the naphthyridine core .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1,6-Naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield reduced forms of the naphthyridine ring.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce dihydronaphthyridines.

Scientific Research Applications

1,6-Naphthyridine-3-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

    1,5-Naphthyridine: Another isomer of naphthyridine with different biological activities and applications.

    1,8-Naphthyridine: Known for its use in medicinal chemistry and as a precursor for various derivatives.

Uniqueness: 1,6-Naphthyridine-3-carboxylic acid is unique due to its specific arrangement of nitrogen atoms in the ring system, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1,6-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-9(13)7-3-6-4-10-2-1-8(6)11-5-7/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQIBVJDCJZFTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CC(=CN=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40600260
Record name 1,6-Naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017793-59-7
Record name 1,6-Naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40600260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-Naphthyridine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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